molecular formula C19H17N3O2 B14989986 N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989986
M. Wt: 319.4 g/mol
InChI Key: JWVJLOXUWCQNML-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a carboxamide group at position 3, a phenyl group at position 1, and an ethyl-substituted phenyl group at position 4. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-(4-ethylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:

  • N-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(4-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
  • N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

These compounds share the pyridazine core structure but differ in the substituents attached to the phenyl rings

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-2-14-8-10-15(11-9-14)20-19(24)18-17(23)12-13-22(21-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,20,24)

InChI Key

JWVJLOXUWCQNML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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